molecular formula C13H18N2O2 B2715339 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one CAS No. 143999-85-3

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2715339
CAS No.: 143999-85-3
M. Wt: 234.299
InChI Key: WMWXCDQYAOXPGE-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one is an organic compound that features a piperazine ring and a methylphenoxy group

Scientific Research Applications

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning” according to the safety information . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with piperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one
  • 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one
  • 2-(2-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Uniqueness

2-(2-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-4-2-3-5-12(11)17-10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWXCDQYAOXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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